2-Isopropoxybenzoyl isocyanate

Description

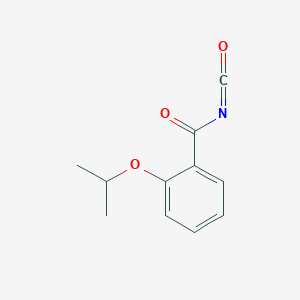

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-propan-2-yloxybenzoyl isocyanate |

InChI |

InChI=1S/C11H11NO3/c1-8(2)15-10-6-4-3-5-9(10)11(14)12-7-13/h3-6,8H,1-2H3 |

InChI Key |

LCMGDCCSAHFODW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)N=C=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Isopropoxybenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

Isocyanates are characterized as electrophiles, making them reactive towards various nucleophiles. wikipedia.org The fundamental reaction involves the attack of a nucleophile on the central carbon of the isocyanate group, which is similar to the reactivity of other carboxylic acid derivatives like esters. wikibooks.org

The reaction of 2-isopropoxybenzoyl isocyanate with an alcohol leads to the formation of a carbamate (B1207046), commonly known as a urethane. wikibooks.orgstudy.com This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The general transformation involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate.

The alcoholysis of isocyanates is a complex process. While early studies suggested a simple bimolecular reaction, first-order in both the isocyanate and the alcohol, subsequent research has revealed a more intricate mechanism. kuleuven.bemdpi.com Experimental and theoretical studies indicate that the reaction is often catalyzed by an excess of the alcohol reactant itself. kuleuven.bemdpi.com The uncatalyzed reaction has a high activation energy barrier, but this is substantially lowered when additional alcohol molecules participate in the transition state. mdpi.com The reaction can also be catalyzed by the urethane product, a phenomenon known as autocatalysis. mdpi.com

The proposed mechanism involves the nucleophilic attack of an alcohol molecule on the isocyanate's carbonyl carbon. kuleuven.be This addition occurs across the N=C bond rather than the C=O bond. kuleuven.be The reaction rate can be influenced by various factors, including the solvent, the concentration of reactants, and the presence of catalysts. mdpi.comrsc.org

A key finding in the study of isocyanate alcoholysis is the active participation of multiple alcohol molecules in the reaction. kuleuven.be Alcohols are known to form self-associated structures, such as dimers, trimers, and higher-order oligomers, through hydrogen bonding. kuleuven.be Kinetic studies have shown that the reaction rate's dependence on alcohol concentration is often greater than first order, suggesting the involvement of these alcohol clusters. kuleuven.be

Theoretical models support a mechanism where a chain of two or three alcohol molecules facilitates the reaction. kuleuven.be In this "multimolecular mechanism," one alcohol molecule acts as the nucleophile, while the others form a hydrogen-bonded chain that acts as a proton shuttle. This arrangement allows for a concerted proton transfer, which significantly lowers the activation energy of the transition state. kuleuven.be At high alcohol concentrations, reactions involving alcohol trimers can become the dominant pathway. kuleuven.be

The rate of the alcoholysis reaction for this compound is influenced by both steric and electronic factors originating from the isocyanate itself and the reacting alcohol.

Electronic Effects: The benzoyl group attached to the isocyanate nitrogen is electron-withdrawing, which increases the positive partial charge on the isocyanate carbon. This enhanced electrophilicity makes the carbon more susceptible to nucleophilic attack, which would generally increase the reaction rate compared to an alkyl isocyanate.

Steric Effects: The 2-isopropoxy group on the benzene (B151609) ring introduces significant steric hindrance. Its position ortho to the benzoyl isocyanate functionality shields the electrophilic carbon atom, making it more difficult for the nucleophilic alcohol to approach. This steric hindrance is expected to decrease the reaction rate. The bulky nature of the isopropyl group itself contributes to this effect.

The structure of the alcohol also plays a critical role. Primary alcohols are generally more reactive towards isocyanates than secondary alcohols, which are in turn more reactive than tertiary alcohols. kuleuven.be This trend is largely due to the increasing steric bulk around the hydroxyl group, which impedes its approach to the isocyanate.

The table below illustrates the difference in reactivity between primary and secondary hydroxyl groups based on kinetic data from the reaction of phenyl isocyanate with glycerol. A similar trend would be expected for the reaction with this compound.

| Reactant | Hydroxyl Group Position | Type | Relative Pseudo-First-Order Rate Constant (k') |

| Glycerol | OH(1) | Primary | 4.0 |

| Glycerol | OH(2) | Secondary | 1.0 |

Data adapted from studies on phenyl isocyanate and glycerol, normalized to the secondary OH group's reactivity. nih.gov

This data shows that the primary hydroxyl groups in glycerol are approximately four times more reactive than the secondary one. nih.gov This highlights the significant impact of steric accessibility on the reaction rate.

Isocyanates react readily with compounds containing active hydrogen atoms, such as primary and secondary amines, to form substituted ureas. wikibooks.orgresearchgate.net The reaction of this compound with an amine involves the nucleophilic addition of the amine's nitrogen atom to the isocyanate's electrophilic carbon.

Both primary and secondary amines react with isocyanates to produce substituted ureas. wikibooks.orgwikipedia.org The reaction is typically very rapid and exothermic. The general mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the central carbon of the isocyanate group.

R-N=C=O + R'R"NH → R-NH-(C=O)-NR'R" researchgate.net

The reactivity of amines with isocyanates is generally higher than that of alcohols due to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom. While both primary and secondary amines are reactive, differences can be observed. nih.gov Secondary amines, being slightly more basic and having two electron-donating alkyl groups, might be expected to be more nucleophilic. researchgate.net However, they are also more sterically hindered than primary amines. In most cases, the reduced steric hindrance of primary amines makes them more reactive towards the sterically demanding this compound. The reaction is generally chemoselective, with isocyanates reacting preferentially with the most nucleophilic nitrogen atom when multiple amine groups are present in a molecule. nih.gov

Aminolysis: Formation of Ureas

Multicomponent Reactions Involving Urea (B33335) Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Isocyanates, including aromatic variants like this compound, are valuable substrates in MCRs for the synthesis of complex urea derivatives. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

In a typical isocyanate-based MCR for urea synthesis, the isocyanate serves as the electrophilic carbonyl source. For instance, a four-component reaction (4-MCR) can be designed for the preparation of sulfonylureas. In such a sequence, an isocyanate intermediate is generated in situ and subsequently undergoes nucleophilic attack by a primary or secondary amine to form the final urea product. researchgate.net Another approach involves the palladium-catalyzed formation of pyrimidine-diones from an α-chloroketone, an isocyanate, an aniline, and carbon monoxide, where urea formation is a key step in the cyclization cascade. researchgate.net

Table 1: Examples of Isocyanate-Based Multicomponent Reactions for Urea Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| 4-MCR | Sulfonyl azide | Carbon monoxide | Amine (R-NH2) | - | Sulfonylurea |

| 4-MCR | α-Chloroketone | Isocyanate | Aniline | Carbon monoxide | Pyrimidine-dione |

Reactions with Hydroxylamines and Hydrazines

The electrophilic nature of the isocyanate carbon in this compound makes it susceptible to attack by nitrogen-based nucleophiles like hydroxylamines and hydrazines.

Reaction with Hydroxylamines: While specific studies on this compound are not prevalent, the general reaction of isocyanates with hydroxylamines yields N-hydroxyureas. The reaction proceeds via the nucleophilic addition of the hydroxylamine's nitrogen atom to the isocyanate's carbonyl carbon. O-benzoyl hydroxylamines have also been used in copper-catalyzed reactions with isocyanides to generate unsymmetrical ureas, showcasing the versatility of these reagents in urea synthesis. nih.gov

Reaction with Hydrazines: Hydrazines react readily with organic isocyanates to form semicarbazides. finechem-mirea.rufinechem-mirea.ru The reaction involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the isocyanate carbon. Studies on the related benzoyl isothiocyanate have shown that its reaction with alkyl hydrazines can lead to the formation of 1,2,4-triazoline-5-thiones. rsc.org Similarly, reactions with alkyl hydrazones can result in the formation of oxatriazepine-thione derivatives. rsc.org These findings suggest that this compound would analogously react with hydrazine derivatives to yield corresponding semicarbazide (B1199961) or potentially cyclized products depending on the reaction conditions and the structure of the hydrazine derivative. finechem-mirea.ru

Cycloaddition Reactions of Aromatic Isocyanates

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions, acting as a 2π component.

Isocyanates undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). rsc.orgresearchtrends.net This reaction is particularly effective with highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI). researchtrends.net The mechanism of the [2+2] cycloaddition can be either a concerted suprafacial process or a stepwise pathway involving a 1,4-diradical intermediate, depending on the electronic nature of the alkene. rsc.orgresearchtrends.net For electron-rich alkenes, the reaction may proceed through a single electron transfer (SET) pathway. researchtrends.net It is anticipated that this compound can participate in such reactions, with the benzoyl group influencing the reactivity of the C=N bond. Nickel-catalyzed [2+2+2] cycloadditions involving two molecules of an isocyanate and one molecule of an allene have also been reported, leading to dihydropyrimidine-2,4-diones. nih.gov

In a hetero-Diels-Alder reaction, the C=N bond of the isocyanate can function as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. This type of reaction is more specifically termed an aza-Diels-Alder reaction. rsc.org These reactions are a powerful tool for constructing nitrogen-containing six-membered rings. rsc.org For example, the Povarov reaction utilizes an aryl imine (the azadiene) and an electron-rich dienophile to generate quinoline moieties through a formal aza-Diels-Alder cycloaddition. nih.gov While the isocyanate itself acts as the dienophile, the principles of frontier molecular orbital theory that govern these reactions apply. The reactivity of this compound as a dienophile would be influenced by the electron-withdrawing nature of the adjacent benzoyl carbonyl group.

Rearrangement Reactions Involving this compound as an Intermediate

This compound is a key intermediate in the Curtius rearrangement of 2-isopropoxybenzoyl azide. wikipedia.orgnih.govorganic-chemistry.org The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a concerted mechanism where the R-group (in this case, the 2-isopropoxybenzoyl group) migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas. wikipedia.org This process occurs with complete retention of the configuration of the migrating group. wikipedia.org The formation of an acyl nitrene as a discrete intermediate is generally not supported by experimental evidence, which favors the concerted pathway. wikipedia.org Once formed, the this compound intermediate is stable but highly reactive, and it can be trapped by various nucleophiles or isolated if the nucleophiles are excluded. nih.govillinoisstate.edu This rearrangement is a versatile method for converting carboxylic acids (via their corresponding acyl azides) into amines, carbamates, or ureas, all proceeding through the critical isocyanate intermediate. nih.govnih.gov

Electrophilic Nature of the Isocyanate Carbon and its Reaction with Various Nucleophiles

The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for attack by a wide array of nucleophiles. researchgate.net The reaction mechanism involves a nucleophilic addition to the C=N double bond. researchgate.net

The reaction of this compound with various nucleophiles leads to the formation of a range of important functional groups. The general reaction can be summarized as follows:

R-N=C=O + H-Nu → R-NH-C(=O)-Nu

Where R is the 2-isopropoxybenzoyl group and H-Nu is the nucleophile.

The versatility of this reaction is demonstrated by the variety of products that can be formed, as detailed in the table below. The reaction with alcohols to form carbamates (urethanes) and with amines to form ureas are among the most common and synthetically useful transformations of isocyanates. nih.govresearchgate.net Water reacts to form an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide. organic-chemistry.org Thiols also react, though generally slower than alcohols, to produce thiocarbamates. researchgate.netresearchgate.net

Table 2: Reactions of this compound with Various Nucleophiles

| Nucleophile (H-Nu) | Nucleophile Class | Product Class | General Product Structure |

| H₂O | Water | Carbamic Acid (unstable) → Primary Amine | R-NH-COOH → R-NH₂ + CO₂ |

| R'-OH | Alcohol | Carbamate (Urethane) | R-NH-CO-OR' |

| R'-NH₂ | Primary Amine | N,N'-Disubstituted Urea | R-NH-CO-NHR' |

| R'₂NH | Secondary Amine | N,N,N'-Trisubstituted Urea | R-NH-CO-NR'₂ |

| R'-SH | Thiol | Thiocarbamate | R-NH-CO-SR' |

| R'-COOH | Carboxylic Acid | Mixed Anhydride (unstable) → Amide | R-NH-CO-O-COR' → R-NH-COR' |

(where R = 2-isopropoxybenzoyl)

Comparative Reactivity Studies of Aromatic vs. Aliphatic Isocyanates

The reactivity of an isocyanate is fundamentally dictated by the chemical structure to which the functional isocyanate group (-N=C=O) is attached. A primary distinction in isocyanate chemistry is made between aromatic and aliphatic isocyanates, which exhibit significant differences in their reaction kinetics and mechanisms. These differences are primarily governed by electronic and steric effects inherent to their molecular structures.

Aromatic isocyanates, such as this compound, are characterized by having the isocyanate group directly or indirectly attached to an aromatic ring. In contrast, aliphatic isocyanates feature the isocyanate group bonded to a non-aromatic, saturated, or unsaturated carbon chain.

Electronic Effects on Reactivity

Generally, aromatic isocyanates are significantly more reactive than their aliphatic counterparts. The underlying reason for this heightened reactivity lies in the electronic properties of the aromatic ring. The isocyanate group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles like alcohols or amines. In aromatic isocyanates, the attached benzene ring acts as an electron-withdrawing group, which delocalizes the electron density of the NCO group through resonance. This effect increases the positive partial charge on the isocyanate's carbon atom, enhancing its electrophilicity and making it more prone to nucleophilic attack. Consequently, reactions involving aromatic isocyanates proceed at a much faster rate.

Conversely, the alkyl groups in aliphatic isocyanates are electron-donating. This electron-donating effect increases the electron density on the electrophilic carbon of the isocyanate group, thereby reducing its reactivity towards nucleophiles. As a result, reactions with aliphatic isocyanates are typically slower and often necessitate the use of strong catalysts, such as dibutyltin (B87310) dilaurate, to achieve practical reaction rates, whereas many aromatic isocyanates can react swiftly without catalytic assistance.

The reactivity of aromatic isocyanates can be further modulated by the presence of other substituents on the ring. Electron-withdrawing substituents in the ortho or para positions will further increase the reactivity of the isocyanate group. In contrast, electron-donating substituents will tend to reduce its reactivity. In the case of this compound, the benzoyl group is electron-withdrawing, which would tend to increase reactivity. However, the ortho-isopropoxy group is generally electron-donating by resonance, which could counteract this effect to some degree.

Steric Effects on Reactivity

Beyond electronic influences, steric hindrance plays a crucial role in determining isocyanate reactivity. Bulky substituents located near the isocyanate group can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate. This effect is particularly pronounced for substituents in the ortho position of aromatic isocyanates. For instance, the bulky cyclohexyl ring in isophorone diisocyanate (IPDI) contributes to it being less reactive compared to other aliphatic isocyanates like hexamethylene diisocyanate (HDI). For this compound, the isopropoxy group at the ortho position introduces significant steric bulk around the reactive center, which would be expected to decrease its reaction rate compared to an unsubstituted benzoyl isocyanate.

The interplay of these electronic and steric factors leads to a wide range of reactivities among different isocyanates. A general comparison of reaction rates for common isocyanates has been observed as follows: Toluene diisocyanate (TDI) > Methylene diphenyl diisocyanate (MDI) > Hexamethylene diisocyanate (HDI) > Dicyclohexylmethane-4,4'-diisocyanate (HMDI) > Isophorone diisocyanate (IPDI). This trend highlights how aromatic isocyanates (TDI, MDI) are substantially faster reacting than aliphatic ones (HDI, HMDI, IPDI).

Table 1: General Comparison of Aromatic and Aliphatic Isocyanates

| Feature | Aromatic Isocyanates | Aliphatic Isocyanates |

| Structure | NCO group attached to an aromatic ring. | NCO group attached to an alkyl chain. |

| Electronic Effect | Aromatic ring is electron-withdrawing, increasing NCO reactivity. | Alkyl group is electron-donating, decreasing NCO reactivity. |

| Relative Reactivity | High. | Low to moderate. |

| Catalyst Requirement | Often not required or mild catalyst needed. | Strong catalysts are typically necessary for efficient reaction. |

| Example Compounds | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI). | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI). |

Table 2: Relative Reactivity Order of Common Diisocyanates

| Isocyanate | Chemical Class | Relative Reaction Rate |

| Toluene diisocyanate (TDI) | Aromatic | Highest |

| Methylene diphenyl diisocyanate (MDI) | Aromatic | High |

| Hexamethylene diisocyanate (HDI) | Aliphatic | Moderate |

| Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | Aliphatic (Cycloaliphatic) | Low |

| Isophorone diisocyanate (IPDI) | Aliphatic (Cycloaliphatic) | Lowest |

| Source: Based on findings from comparative studies. |

Detailed Search for this compound Reveals Gaps in Publicly Available Research

Following an extensive search for scientific literature detailing the derivatization and functional group interconversions of this compound, it has been determined that specific research on the synthesis of novel urea derivatives, carbamates, and hydantoin (B18101) scaffolds from this particular compound is not available in the public domain. The inquiry, which focused on sourcing detailed research findings for a structured article, could not yield specific examples or data pertaining to the reactivity of this compound in the requested chemical transformations.

The planned article was to be structured around the following key areas of derivatization chemistry:

Synthesis of Novel Urea Derivatives: Including symmetrical and unsymmetrical urea formation and ring-closing reactions to form cyclic ureas.

Preparation of Carbamate Derivatives: With a focus on structure-reactivity relationships.

Formation of Hydantoin Scaffolds.

Synthesis of Amidine and Amide Derivatives from Related Isocyanates.

While general methodologies for these transformations using other isocyanates are well-documented, specific studies involving this compound could not be located. This indicates a potential gap in the existing chemical literature or that such research has been conducted privately and not published.

General Principles of Isocyanate Reactivity

Isocyanates (R-N=C=O) are a class of highly reactive compounds, a characteristic owed to the electrophilic carbon atom. This reactivity allows them to readily react with a variety of nucleophiles.

Urea Formation: The reaction of an isocyanate with a primary or secondary amine yields a substituted urea. This is a common and versatile reaction for creating both symmetrical and unsymmetrical urea derivatives researchgate.netresearchgate.netasianpubs.orgnih.govnih.gov. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

Carbamate Formation: Alcohols react with isocyanates to form carbamates, also known as urethanes kuleuven.bewikipedia.org. This reaction is fundamental to the production of polyurethane polymers google.comresearchgate.net. The reaction rate and mechanism can be influenced by factors such as the structure of the alcohol and isocyanate, the solvent, and the presence of catalysts kuleuven.bersc.org.

Hydantoin Formation: Hydantoins can be synthesized through various routes, one of which involves isocyanates. For instance, the Bucherer–Bergs reaction can proceed through a reactive isocyanate intermediate to form 5,5-disubstituted hydantoins nih.gov. Other methods involve the reaction of isocyanates with α-amino esters or related compounds.

Amide and Amidine Synthesis: While direct synthesis from isocyanates is less common for these functional groups, related isocyanates are versatile precursors in organic synthesis nih.govnih.govrsc.orgresearchgate.netuzh.chresearchgate.net. Amides can be formed through the decarboxylative condensation of carboxylic acids and isocyanates nih.govacs.org.

Due to the absence of specific data for this compound, it is not possible to provide detailed research findings, data tables, or discussions on structure-reactivity relationships as requested for the article. Constructing such an article would require speculation beyond the available scientific evidence, thereby failing to meet the standards of scientific accuracy.

Derivatization Chemistry and Functional Group Interconversions Involving 2 Isopropoxybenzoyl Isocyanate

Generation of Pyrrolone Derivatives

No published research could be identified that specifically describes the synthesis of pyrrolone derivatives from 2-isopropoxybenzoyl isocyanate. While the synthesis of pyrrolones from various isocyanates is a known chemical transformation, a specific methodology or reaction conditions involving this compound have not been documented in the available literature.

Multi-Component Reactions (MCRs) Utilizing this compound

Similarly, a thorough search did not yield any studies detailing the use of this compound as a reactant in multi-component reactions. MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules. Isocyanates are frequently employed in well-known MCRs such as the Ugi and Passerini reactions. However, the participation of this compound in these or other MCRs has not been reported in the scientific literature that was surveyed.

Due to the absence of specific data on the reaction of this compound to form pyrrolone derivatives or its application in multi-component reactions, no data tables or detailed research findings can be provided for these sections.

Applications of 2 Isopropoxybenzoyl Isocyanate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

Organic building blocks are fundamental molecular units that serve as the foundation for creating more complex compounds. hilarispublisher.com 2-Isopropoxybenzoyl isocyanate functions as a potent building block primarily due to the reactivity of its isocyanate group. This group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. These reactions are typically high-yielding and proceed under mild conditions, making them ideal for the construction of larger molecules.

The addition of nucleophiles across the N=C bond of the isocyanate is the primary mechanism through which it builds molecular complexity. This reactivity allows for the straightforward introduction of carbamate (B1207046), urea (B33335), and thiocarbamate linkages, which are integral components of many complex natural products and synthetic molecules. The presence of the isopropoxybenzoyl group provides a rigid aromatic scaffold and can influence the stereochemical outcome of reactions, adding another layer of control in synthesis.

Table 1: General Reactions of this compound with Nucleophiles

| Nucleophile (R'-XH) | Reactant | Product Functional Group | Resulting Compound Structure |

|---|---|---|---|

| Alcohol (R'-OH) | Amine | Carbamate | 2-Isopropoxy-N-(alkoxycarbonyl)benzamide |

| Primary/Secondary Amine (R'R''NH) | Isocyanate | Urea | 2-Isopropoxy-N-(aminocarbonyl)benzamide |

| Water (H₂O) | Isocyanate | Carbamic Acid (unstable) | 2-Isopropoxybenzamide (after decarboxylation) |

These fundamental reactions demonstrate the utility of this compound in systematically adding functional groups and extending carbon chains, solidifying its role as a key building block in synthetic chemistry. hilarispublisher.comillinois.edunih.govrsc.org

Synthetic Intermediate for Bioactive Compounds and Pharmaceuticals

The isocyanate functional group is a cornerstone in medicinal chemistry for synthesizing compounds with potential therapeutic value. paushak.com this compound serves as a valuable synthetic intermediate for creating molecules with diverse biological activities. The urea and carbamate linkages formed from its reactions are prevalent in a vast number of pharmaceuticals.

The ability to react this compound with various amines and alcohols allows for the generation of large libraries of substituted ureas and carbamates. These libraries can then be screened for biological activity against various targets, such as enzymes (e.g., kinases, proteases) and receptors. A copper-based catalyst system, for instance, has been shown to enable C–H isocyanation with high site selectivity, providing a pathway to generate isocyanate intermediates that can be coupled with amines to produce pharmaceutically relevant ureas. nih.gov This approach highlights how isocyanate intermediates are pivotal in drug discovery. nih.gov For example, the precursor to the drug dronedarone (B1670951) contains a benzofuran (B130515) scaffold that can be functionalized via C-H isocyanation. nih.gov

Table 2: Bioactive Scaffolds Derivable from Isocyanate Intermediates

| Scaffold | Potential Therapeutic Area | Role of Isocyanate |

|---|---|---|

| Substituted Ureas | Oncology (Kinase Inhibitors) | Forms the core urea linkage connecting different aromatic or aliphatic groups. |

| Carbamates | Neurology, Infectious Disease | Acts as a key structural motif or a prodrug linkage. |

| 1,3-Oxazinane-2,4-diones | General Pharmaceutical Synthesis | Used in multicomponent, stereospecific syntheses with epoxides. georganics.sk |

The versatility of this compound makes it a powerful tool for medicinal chemists aiming to synthesize novel drug candidates.

Precursor in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a significant precursor in the synthesis of modern agrochemicals. Many widely used herbicides, insecticides, and fungicides are based on urea or carbamate structures due to their ability to interact with biological targets in pests and weeds. Isocyanates are highly reactive compounds that are vital in the chemical synthesis of agrochemicals. paushak.com

The synthesis of agrochemicals often involves the reaction of an isocyanate with an appropriate amine or alcohol to produce the active ingredient. For example, substituted phenyl isocyanates are common precursors for urea-based herbicides like diuron. By using this compound, chemists can create novel and potentially more effective or selective agrochemicals. The isopropoxy group on the aromatic ring can modify the compound's lipophilicity and metabolic stability, which are critical parameters for its performance in the field.

Utility in Material Science Precursor Chemistry (Excluding Polymer Properties)

In material science, isocyanates are typically associated with the production of polyurethanes. However, this compound also has applications as a precursor in non-polymeric material science. Its high reactivity allows it to be used as a surface modification agent or as a building block for discrete, well-defined organic materials.

One key application is the functionalization of surfaces that possess active hydrogen atoms, such as metal oxides (e.g., silica, titania) or other inorganic substrates with surface hydroxyl groups. The isocyanate group can react with these hydroxyls to form a stable carbamate linkage, covalently grafting the 2-isopropoxybenzoyl moiety onto the surface. This modification can alter the surface properties, such as hydrophobicity, and can be used to anchor other molecules for further functionalization. As a monoisocyanate, its single -NCO group is suitable for small-molecule synthesis and creating linear polymers, distinguishing it from di-isocyanates used for cross-linked polymers.

Reagent in Stereoselective Synthesis (General Isocyanate Examples)

Isocyanates are effective reagents in stereoselective synthesis, often used to differentiate between stereoisomers or to direct the stereochemical outcome of a reaction. While specific examples for this compound are not extensively documented, the general reactivity of isocyanates provides a clear indication of its potential applications.

Computational and Spectroscopic Studies on 2 Isopropoxybenzoyl Isocyanate

Molecular Modeling Investigations (e.g., Structure-Activity Relationships for Derivatives)

Molecular modeling serves as a powerful tool to investigate the structure-activity relationships (SAR) of 2-isopropoxybenzoyl isocyanate derivatives. nih.gov By systematically modifying the chemical structure of the parent molecule and calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity or chemical reactivity of novel derivatives, guiding the synthesis of compounds with enhanced properties.

A hypothetical QSAR study on a series of 2-alkoxybenzoyl isocyanates could explore the impact of the alkoxy group's size and electronics on the isocyanate's reactivity. Descriptors such as steric parameters (e.g., molar refractivity, van der Waals volume), electronic parameters (e.g., Hammett constants, dipole moment), and topological indices would be calculated for each derivative. nih.gov A multiple linear regression or more advanced machine learning algorithm could then be used to correlate these descriptors with an observed activity, such as the rate of reaction with a model nucleophile.

For instance, a generated QSAR model might take the form of the following equation:

log(k) = β₀ + β₁(σ) + β₂(MR) + β₃(logP)

Where k is the reaction rate constant, σ is the Hammett constant for the substituent on the benzoyl ring, MR is the molar refractivity of the alkoxy group, and logP is the partition coefficient representing hydrophobicity. The coefficients (β) would be determined by the statistical analysis. Such a model could reveal that electron-withdrawing groups on the aromatic ring and smaller, less bulky alkoxy substituents enhance the electrophilicity of the isocyanate group, leading to increased reactivity.

Table 1: Hypothetical Molecular Descriptors for a Series of 2-Alkoxybenzoyl Isocyanate Derivatives

| Derivative (R in 2-R-oxybenzoyl isocyanate) | Molar Refractivity (MR) | Dipole Moment (Debye) | logP | Predicted log(k) |

| Methyl | 25.4 | 3.1 | 1.8 | -2.5 |

| Ethyl | 30.1 | 3.0 | 2.2 | -2.7 |

| Isopropyl | 34.8 | 2.9 | 2.6 | -2.9 |

| tert-Butyl | 39.5 | 2.8 | 3.0 | -3.2 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and intrinsic reactivity of this compound. epstem.netnih.gov By solving the Schrödinger equation for the molecule, one can obtain detailed information about its molecular orbitals, charge distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For an electrophile like an isocyanate, the LUMO is typically localized on the N=C=O group, specifically on the central carbon atom. The energy of the LUMO is a key indicator of the molecule's electrophilicity; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The HOMO, conversely, is often distributed over the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In the case of this compound, the MEP would show a region of high positive potential (typically colored blue) around the isocyanate carbon, confirming it as the primary site for nucleophilic attack. Regions of negative potential (colored red) would be located around the oxygen atoms of the carbonyl and isocyanate groups, as well as the isopropoxy oxygen.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.9 Debye |

| Mulliken Charge on NCO Carbon | +0.45 e |

| Mulliken Charge on NCO Oxygen | -0.38 e |

Mechanistic Insights from Computational Simulations of Reactions

Computational simulations are invaluable for elucidating the detailed mechanisms of reactions involving this compound. chemrxiv.org By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the associated activation energies. This information allows for a step-by-step understanding of how reactants are converted into products.

For example, the reaction of this compound with an alcohol to form a urethane can be simulated. Quantum chemical calculations can model the approach of the alcohol molecule to the isocyanate. The calculations would likely show the formation of a pre-reaction complex, followed by a transition state in which the alcohol's oxygen atom is forming a bond with the isocyanate carbon, and the alcohol's proton is being transferred to the isocyanate nitrogen. researchgate.net The activation energy for this transition state determines the reaction rate.

Simulations can also be used to explore competing reaction pathways, such as the dimerization of the isocyanate to form a uretidione or its trimerization to an isocyanurate. By comparing the activation barriers for these different pathways, it is possible to predict the likely product distribution under various reaction conditions. nih.gov These simulations can also model the effect of catalysts, showing how they interact with the isocyanate to lower the activation energy of the desired reaction.

Advanced Spectroscopic Characterization (beyond basic identification) for Structural Elucidation

Beyond simple compound identification, advanced spectroscopic techniques provide detailed information about the structure and bonding in this compound and its reaction products or intermediates.

Detailed NMR Analysis: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, even in complex derivatives. For reaction monitoring, techniques like diffusion-ordered spectroscopy (DOSY) could be employed to follow the conversion of reactants to products by observing changes in the diffusion coefficients of the different species in solution. In-situ NMR can be used to detect and characterize transient intermediates in a reaction mixture. For example, in a catalyzed reaction, it might be possible to observe the formation of a complex between the isocyanate and the catalyst.

Detailed IR Analysis: While a standard IR spectrum shows a strong characteristic absorption for the isocyanate group (~2250-2270 cm⁻¹), advanced IR techniques can provide more subtle information. msu.edu For instance, by studying the reaction of this compound with a nucleophile in real-time using time-resolved IR spectroscopy, one can monitor the disappearance of the isocyanate peak and the appearance of new peaks corresponding to the product (e.g., the N-H and C=O stretching vibrations of a urethane). Isotopic labeling studies, where for example the carbonyl oxygen is replaced with ¹⁸O, can be combined with IR spectroscopy to definitively assign vibrational modes associated with specific bonds. This can be particularly useful for understanding the bonding in reaction intermediates.

Table 3: Key Vibrational Modes of this compound and a Urethane Product

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N=C=O (Isocyanate) | Asymmetric Stretch | 2265 |

| C=O (Benzoyl) | Stretch | 1690 |

| C-O-C (Isopropoxy) | Asymmetric Stretch | 1250 |

| N-H (Urethane) | Stretch | 3300 |

| C=O (Urethane) | Stretch | 1710 |

Future Research Directions and Sustainable Innovations in Benzoyl Isocyanate Chemistry

Development of More Efficient and Selective Synthetic Pathways

The traditional synthesis of isocyanates has often relied on the use of highly toxic phosgene (B1210022) and its derivatives, presenting significant safety and environmental challenges. rsc.orgrsc.org Consequently, a primary focus of future research is the development of phosgene-free synthetic routes that offer high efficiency and selectivity.

Key research thrusts include:

Reductive Carbonylation: The catalyzed carbonylation of nitroaromatic compounds stands out as a promising phosgene-free alternative for producing isocyanates. researchgate.net This method avoids the hazards of phosgene, offering a more environmentally benign pathway.

Phosgene Surrogates: The use of safer phosgene equivalents, such as triphosgene (B27547) or bis(trichloromethyl) carbonate (BTC), has become a more common laboratory practice for converting amines to isocyanates. orgsyn.orggoogle.com These solid reagents are easier and safer to handle than gaseous phosgene.

Direct C-H Isocyanation: A cutting-edge approach involves the direct, site-selective isocyanation of C-H bonds. nih.gov For instance, copper-catalyzed methods have been developed for the isocyanation of benzylic C(sp3)-H bonds, providing a streamlined route to isocyanate intermediates from readily available hydrocarbon precursors. nih.gov Adapting such methodologies for the direct synthesis of benzoyl isocyanates would represent a significant leap in efficiency.

| Synthetic Method | Key Reagents | Primary Advantages | Research Focus |

|---|---|---|---|

| Traditional Phosgenation | Amine, Phosgene (COCl₂) | Well-established, high yield | Minimizing hazards, containment |

| Phosgene Surrogates | Amine, Triphosgene | Increased safety, easier handling | Optimizing reaction conditions |

| Reductive Carbonylation | Nitroarene, Carbon Monoxide, Catalyst | Environmentally benign, phosgene-free researchgate.net | Catalyst development, improving yields |

| Direct C-H Functionalization | Substrate with C-H bond, Isocyanate source, Catalyst | High selectivity, step economy nih.gov | Expanding substrate scope, catalyst design |

Exploration of Novel Catalytic Systems for Isocyanate Reactions

The reactions of isocyanates, particularly with nucleophiles like alcohols and amines, are fundamental to their utility. While often thermally driven, these reactions can be slow and require acceleration through catalysis. turkchem.net The exploration of novel catalytic systems is crucial for controlling reaction rates, enhancing selectivity, and enabling milder reaction conditions.

Historically, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have been widely used. wernerblank.com However, their toxicity has prompted a search for greener alternatives. wernerblank.com

Future research in this area is centered on:

Non-Tin Metal Catalysts: Zirconium, bismuth, and iron complexes are emerging as effective and less toxic alternatives to organotin catalysts. wernerblank.com Zirconium chelates, for example, have shown high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is particularly valuable in applications like waterborne polyurethane coatings. wernerblank.comresearchgate.net

Mechanism-Based Catalyst Design: A deeper understanding of catalytic mechanisms, such as the Lewis acid mechanism versus the insertion mechanism, allows for the rational design of catalysts. turkchem.net For 2-Isopropoxybenzoyl isocyanate, catalysts could be tailored to activate either the isocyanate group or the nucleophilic partner, steering the reaction towards the desired product and minimizing side reactions.

Group VIII Metal Complexes: For the synthesis of isocyanates via carbonylation routes, Group VIII transition metal complexes are the most promising catalysts. researchgate.net Ongoing research focuses on improving the activity, stability, and recyclability of these catalytic systems.

| Catalyst Class | Examples | Key Features | Area of Application |

|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly active, non-selective, toxicity concerns wernerblank.com | Traditional polyurethane synthesis |

| Tertiary Amines | DABCO (1,4-diazabicyclo[2.2.2]octane) | Synergistic with metal catalysts, moisture sensitive turkchem.net | Foams, coatings |

| Zirconium Complexes | Zirconium acetylacetonate | Low toxicity, selective for NCO/OH vs NCO/H₂O reaction wernerblank.com | Waterborne coatings, adhesives |

| Group VIII Metals | Palladium, Rhodium complexes | Catalyze carbonylation for isocyanate synthesis researchgate.net | Phosgene-free isocyanate production |

Integration of this compound in Emerging Reaction Methodologies

Modern synthetic chemistry is increasingly focused on methodologies that allow for rapid and efficient molecule construction, such as high-throughput experimentation (HTE) and late-stage functionalization. The unique structure of this compound makes it an ideal candidate for integration into these emerging platforms.

A particularly relevant methodology is the combination of C-H functionalization with subsequent cross-coupling reactions. nih.gov For example, a C-H isocyanation reaction can generate an isocyanate intermediate that is not isolated but is directly treated with a library of amines to produce a diverse array of urea (B33335) derivatives. nih.gov This sequence leverages the vast commercial availability of amines to rapidly generate molecular complexity.

Integrating this compound into such workflows would involve using it as a key building block. Its isocyanate group can react with a multitude of nucleophiles, while the isopropoxybenzoyl scaffold provides a specific substitution pattern and physicochemical properties. This approach is highly valuable in medicinal chemistry for the rapid synthesis of compound libraries for biological screening. nih.gov

Towards Sustainable and Environmentally Benign Isocyanate Chemistry

The principles of green chemistry are a major driver of innovation in isocyanate research. The overarching goals are to reduce reliance on hazardous materials and fossil fuel-based feedstocks. patsnap.com

Key strategies for a more sustainable isocyanate chemistry include:

Phosgene Elimination: As discussed, moving away from phosgene is a critical step. rsc.orgrsc.org Phosgene-free synthetic routes, such as the reductive carbonylation of nitro compounds or the thermal cleavage of carbamates, are central to this effort. researchgate.net

Bio-based Feedstocks: The long-term vision is to produce isocyanates from renewable, bio-based resources instead of petrochemicals. patsnap.comrenewable-carbon.eu Research is active in converting biomass-derived molecules like fatty acids, lignin, and plant-based dicarboxylic acids into isocyanate precursors. rsc.orgpatsnap.comrenewable-carbon.eu While much of this research focuses on aliphatic isocyanates for polyurethanes, the underlying principles can be extended to aromatic systems, potentially enabling the synthesis of the benzoyl precursors for compounds like this compound from renewable sources. This shift can significantly lower the carbon footprint of the entire production chain. patsnap.comrenewable-carbon.eu

Expanding the Scope of Derivatization for Advanced Applications

The isocyanate functional group is a versatile chemical handle that enables a vast array of derivatization reactions. Expanding this scope is key to unlocking new applications for this compound.

Pharmaceutical and Agrochemical Discovery: The reaction of isocyanates with amines to form ureas is a cornerstone of medicinal chemistry. Benzylic ureas are common motifs in many FDA-approved drugs. nih.gov By reacting this compound with diverse libraries of primary and secondary amines, novel urea-containing compounds can be synthesized and screened for biological activity.

Analytical Reagents: Isocyanates can serve as derivatization reagents to improve the analytical detection of certain molecules. For example, p-toluenesulfonyl isocyanate is used to react with hydroxyl compounds, introducing an easily ionizable group that enhances their sensitivity in mass spectrometry. nih.gov Similarly, this compound could be explored as a specialized reagent for tagging and quantifying specific classes of nucleophilic analytes.

Precursors for Heterocycles: Isocyanates are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of this compound can be harnessed in cyclization reactions to construct novel and complex molecular scaffolds.

| Reactant | Resulting Derivative Class | Potential Application Area |

|---|---|---|

| Primary/Secondary Amines | Substituted Ureas | Medicinal Chemistry, Drug Discovery nih.gov |

| Alcohols/Phenols | Carbamates (Urethanes) | Polymer Chemistry, Coatings, Prodrugs |

| Thiols | Thiocarbamates | Agrochemicals, Material Science |

| Hydroxylamines | Hydroxyureas | Enzyme Inhibitors, Pharmaceuticals |

| Target Analytes (e.g., with -OH groups) | Tagged Analytes | Analytical Chemistry, Diagnostics nih.gov |

Q & A

Q. What are the common synthetic routes for 2-isopropoxybenzoyl isocyanate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via the reaction of 2-isopropoxybenzamide with phosgene (COCl₂) under anhydrous conditions, typically in the presence of a base such as pyridine to neutralize HCl byproducts . Optimization involves:

- Temperature control : Maintaining 0–5°C during phosgene addition minimizes side reactions (e.g., hydrolysis).

- Solvent selection : Use of inert solvents like dichloromethane or toluene improves reagent solubility and stability.

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) removes residual phosgene and unreacted amines. Yield improvements (>80%) are achievable by monitoring reaction progress via FT-IR for the disappearance of the amide N–H stretch (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹) .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

Key techniques include:

- FT-IR : Confirm isocyanate functionality via the characteristic N=C=O asymmetric stretch at 2270–2240 cm⁻¹. Absence of peaks at 3300 cm⁻¹ (N–H) indicates complete conversion from amide precursors .

- ¹H/¹³C NMR : In CDCl₃, the isopropoxy group appears as a septet (δ 4.5–4.7 ppm for –OCH(CH₃)₂) and a doublet (δ 1.3–1.4 ppm for methyl groups). The aromatic protons adjacent to the isocyanate group show deshielding (δ 7.5–8.0 ppm) .

- GC-MS : Use n-dibutylamine (n-DBA) derivatization to stabilize the isocyanate for analysis. Quantify unreacted n-DBA to determine isocyanate content indirectly, avoiding thermal decomposition during direct injection .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational simulations for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

- Solvent correction : Apply implicit solvent models (e.g., COSMO-RS) in DFT calculations to match experimental NMR shifts.

- Dynamic NMR (DNMR) : If rotational barriers around the isopropoxy group cause splitting, variable-temperature NMR (e.g., –40°C to 25°C) can reveal slow interconversion between conformers .

- Cross-validation : Compare IR vibrational modes with scaled quantum mechanical frequencies (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. How should experimental designs be structured to study the structure-property relationships of this compound in polymer synthesis?

Adopt factorial designs to evaluate interactions between variables:

- Factors :

- A: Isocyanate/hydroxyl ratio (e.g., 0.4 vs. 1.2).

- B: Catalyst type (e.g., dibutyltin dilaurate vs. tertiary amines).

- C: Cure temperature (e.g., 25°C vs. 60°C).

- Response variables : Mechanical properties (tensile strength, impact resistance) and thermal stability (TGA).

- Analysis : Use ANOVA to identify significant interactions. For example, high isocyanate ratios with tin catalysts may enhance crosslinking but reduce flexibility .

Q. What methodologies are effective for assessing the biological interactions of this compound, particularly in occupational exposure studies?

- IgE antibody analysis : Prepare albumin conjugates of the isocyanate (e.g., via vapor-phase reaction) and test serum samples using fluorescence enzyme immunoassays (FEIA). A positive IgE signal (≥0.35 kU/L) strongly correlates with occupational asthma but requires validation against bronchial provocation tests .

- Contradiction handling : If IgE is undetectable despite clinical symptoms, consider non-IgE-mediated pathways (e.g., T-cell activation) and use lymphocyte proliferation assays or cytokine profiling (IL-5, IL-13) .

Q. How can indirect GC methods improve the quantification of this compound in complex mixtures compared to direct techniques?

Indirect methods via n-DBA derivatization offer advantages:

- Stability : Derivatized isocyanates avoid hydrolysis during storage.

- Sensitivity : Detect unreacted n-DBA at ppm levels using FID or MS detectors.

- Universal calibration : A single n-DBA calibration curve applies to all isocyanates, eliminating compound-specific optimization. Validate by spiking known isocyanate concentrations into matrices (e.g., polymer precursors) and recover >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.